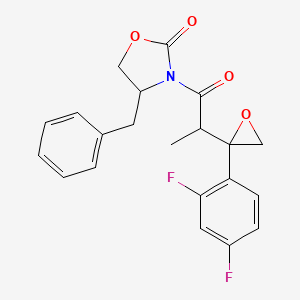

(S)-4-benzyl-3-((R)-2-((R)-2-(2,4-difluorophenyl)oxiran-2-yl)propanoyl)oxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorphenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinon-d3 ist eine komplexe organische Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung verfügt über eine einzigartige Struktur, die eine Difluorphenylgruppe, einen Oxiranylring und einen Oxazolidinon-Kern umfasst, was sie zu einem interessanten Forschungs- und Anwendungsgegenstand macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorphenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinon-d3 umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Vorläufern. Zu den wichtigsten Schritten gehören:

Bildung des Oxiranyl-Rings: Dies kann durch Epoxidierung eines geeigneten Alken-Vorläufers mit Reagenzien wie m-Chlorperbenzoesäure (m-CPBA) erreicht werden.

Einführung der Difluorphenyl-Gruppe: Dieser Schritt beinhaltet oft eine nucleophile Substitutionsreaktion, bei der ein Difluorphenylhalogenid mit einem geeigneten Nucleophil reagiert.

Aufbau des Oxazolidinon-Kerns: Dies erfolgt typischerweise durch eine Cyclisierungsreaktion, die einen Aminoalkohol und eine Carbonylverbindung unter sauren oder basischen Bedingungen beinhaltet.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Skalierung der Reaktionen zur Deckung des industriellen Bedarfs umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorphenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinon-d3 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Oxiranyl-Ring kann mit Reagenzien wie Osmiumtetroxid zu Diolen oxidiert werden.

Reduktion: Die Carbonylgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.

Substitution: Die Difluorphenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Osmiumtetroxid, Wasserstoffperoxid.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Halogenierungsmittel, Nitrierungsmittel.

Hauptprodukte

Oxidation: Bildung von Diolen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von halogenierten oder nitrierten Derivaten.

Wissenschaftliche Forschungsanwendungen

(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorphenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinon-d3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als chirales Baustein in der Synthese komplexer organischer Moleküle verwendet.

Biologie: Aufgrund seiner einzigartigen Struktur wird es auf sein Potenzial als Enzyminhibitor untersucht.

Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie z. B. hoher thermischer Stabilität.

Analyse Chemischer Reaktionen

Types of Reactions

(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 can undergo various chemical reactions, including:

Oxidation: The oxiranyl ring can be oxidized to form diols using reagents like osmium tetroxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Osmium tetroxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents.

Major Products

Oxidation: Formation of diols.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials with specific properties, such as high thermal stability.

Wirkmechanismus

Der Mechanismus, durch den (4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorphenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinon-d3 seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Oxiranyl-Ring kann kovalente Bindungen mit nucleophilen Stellen an Enzymen bilden, was zu einer Hemmung der Enzymaktivität führt. Die Difluorphenylgruppe kann die Bindungsaffinität durch hydrophobe Wechselwirkungen und Halogenbindungen erhöhen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(4S)-3-[(2R)-2-[(2R)-2-(2,4-Dichlorphenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinon: Ähnliche Struktur, aber mit Chloratomen anstelle von Fluor.

(4S)-3-[(2R)-2-[(2R)-2-(2,4-Dibromphenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinon: Ähnliche Struktur, aber mit Bromatomen anstelle von Fluor.

Einzigartigkeit

Das Vorhandensein der Difluorphenylgruppe in (4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorphenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinon-d3 verleiht einzigartige Eigenschaften wie erhöhte metabolische Stabilität und verbesserte Bindungsaffinität, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Eigenschaften

Molekularformel |

C21H19F2NO4 |

|---|---|

Molekulargewicht |

387.4 g/mol |

IUPAC-Name |

4-benzyl-3-[2-[2-(2,4-difluorophenyl)oxiran-2-yl]propanoyl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C21H19F2NO4/c1-13(21(12-28-21)17-8-7-15(22)10-18(17)23)19(25)24-16(11-27-20(24)26)9-14-5-3-2-4-6-14/h2-8,10,13,16H,9,11-12H2,1H3 |

InChI-Schlüssel |

SJRVUCOOQMMMJY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)N1C(COC1=O)CC2=CC=CC=C2)C3(CO3)C4=C(C=C(C=C4)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B12287480.png)

![benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)

![N-[[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl](R)-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamideBenzenesulphonicAcid](/img/structure/B12287505.png)

![2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B12287546.png)

![1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride](/img/structure/B12287557.png)

![6-Butyl-2-[2-hydroxy-3-(2-phenyl-2-propyl)-5-(2,4,4-trimethyl-2-pentyl)phenyl]-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione](/img/structure/B12287559.png)